2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

Übersicht

Beschreibung

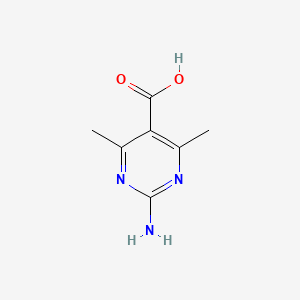

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. This compound is characterized by its amino group at the second position, two methyl groups at the fourth and sixth positions, and a carboxylic acid group at the fifth position on the pyrimidine ring.

Wirkmechanismus

Target of Action

It has been used in the synthesis of organic single crystals for non-linear optical (nlo) applications .

Mode of Action

It is known that the compound can interact with other molecules through hydrogen bonds . This interaction could potentially influence its mode of action.

Result of Action

It has been used in the synthesis of organic single crystals for non-linear optical (nlo) applications . This suggests that the compound may have interesting optical properties.

Action Environment

The action, efficacy, and stability of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound has been successfully grown as a single crystal using water as a solvent in a slow evaporation method . This suggests that the compound’s action and stability may be influenced by factors such as solvent type and evaporation rate.

Vorbereitungsmethoden

The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyrimidine with a carboxylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically requires heating and stirring to ensure complete conversion.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Analyse Chemischer Reaktionen

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The amino group and methyl groups on the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

2-Amino-4,6-dimethylpyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

2-Amino-4,6-dimethylpyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group, which can alter its reactivity and biological activity.

2-Amino-5-bromo-4,6-dimethylpyrimidine:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (ADMP) is a pyrimidine derivative recognized for its unique structural features, which contribute to its biological activity. This compound contains amino groups at the 2- and 4-positions and a carboxylic acid group at the 5-position of the pyrimidine ring, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : Approximately 167.17 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as chloroform and methanol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its dual amino groups facilitate hydrogen bonding, enhancing its potential as a bioactive compound. Notably, ADMP has been studied for its roles in several biological contexts:

- Antimicrobial Properties : Preliminary studies suggest that ADMP may exhibit antimicrobial activity, similar to other pyrimidine derivatives known for influencing enzyme activity and cellular processes.

- Adenosine Receptor Interaction : Research indicates that derivatives of pyrimidine compounds can serve as selective ligands for adenosine receptors (ARs), particularly A1AR and A2AAR. This interaction is crucial for developing therapeutic agents targeting neurological disorders .

- Pharmacological Applications : Ongoing investigations explore ADMP's potential as a pharmaceutical intermediate in drug development, particularly in creating compounds with enhanced selectivity and efficacy against specific biological targets .

Structure-Activity Relationship (SAR)

The structure of ADMP allows it to engage with various biological targets through specific interactions:

| Feature | Description |

|---|---|

| Amino Groups | Facilitate hydrogen bonding with biological molecules |

| Carboxylic Acid Group | Enhances solubility and interaction with polar environments |

| Methyl Substituents | Influence the compound's lipophilicity and receptor binding affinity |

Case Study 1: Interaction with Adenosine Receptors

A study documented the synthesis of a series of 2-amino-4,6-disubstituted-pyrimidines, including ADMP derivatives, which were evaluated for their binding affinity to human adenosine receptors. The findings revealed that specific modifications at the 4 and 6 positions significantly impacted selectivity towards A1AR and A2AAR, suggesting a promising pathway for developing selective antagonists for neurological applications .

Case Study 2: Antimicrobial Activity Evaluation

In vitro assays were conducted to assess the antimicrobial properties of ADMP against various bacterial strains. Results indicated that ADMP exhibited moderate antimicrobial activity, supporting the hypothesis that structural features of pyrimidines can enhance bioactivity against microbial pathogens.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Eigenschaften

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIFNSXTVBSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697173 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548773-13-3 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.